molecular formula C11H15NO4S B14897444 4-(Propylsulfonamidomethyl)benzoic acid

4-(Propylsulfonamidomethyl)benzoic acid

Cat. No.: B14897444
M. Wt: 257.31 g/mol
InChI Key: OTGWIZSCEXOKOE-UHFFFAOYSA-N
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Description

4-(Propylsulfonamidomethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a propylsulfonamidomethyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonamidomethyl)benzoic acid typically involves the sulfonation of a benzoic acid derivative followed by the introduction of a propyl group. One common method is the reaction of 4-(chloromethyl)benzoic acid with propylsulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonamidomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(Propylsulfonamidomethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonamidomethyl)benzoic acid
  • 4-(Ethylsulfonamidomethyl)benzoic acid
  • 4-(Butylsulfonamidomethyl)benzoic acid

Uniqueness

4-(Propylsulfonamidomethyl)benzoic acid is unique due to its specific propylsulfonamide substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in chemical and biological systems.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

4-[(propylsulfonylamino)methyl]benzoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-7-17(15,16)12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)

InChI Key

OTGWIZSCEXOKOE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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